molecular formula C17H26O3 B14844907 1,2-DI-Tert-butoxy-4-cyclopropoxybenzene

1,2-DI-Tert-butoxy-4-cyclopropoxybenzene

Cat. No.: B14844907
M. Wt: 278.4 g/mol
InChI Key: GNYFPQYJVZIWLD-UHFFFAOYSA-N
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Description

1,2-DI-Tert-butoxy-4-cyclopropoxybenzene is an organic compound with the molecular formula C17H26O It is characterized by the presence of two tert-butoxy groups and one cyclopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DI-Tert-butoxy-4-cyclopropoxybenzene typically involves the reaction of 1,2-dihydroxybenzene with tert-butyl bromide and cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The tert-butyl and cyclopropyl groups are introduced through nucleophilic substitution reactions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of phase transfer catalysts can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2-DI-Tert-butoxy-4-cyclopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,2-DI-Tert-butoxy-4-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-DI-Tert-butoxy-4-cyclopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopropoxy group can also participate in ring-opening reactions, which can further modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of cyclopropoxy.

    2,4-Di-tert-butylphenol: Contains tert-butyl groups but lacks the cyclopropoxy group.

Uniqueness

1,2-DI-Tert-butoxy-4-cyclopropoxybenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

4-cyclopropyloxy-1,2-bis[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C17H26O3/c1-16(2,3)19-14-10-9-13(18-12-7-8-12)11-15(14)20-17(4,5)6/h9-12H,7-8H2,1-6H3

InChI Key

GNYFPQYJVZIWLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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